5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolopyrimidines. This compound features a triazole ring fused to a pyrimidine ring, with phenyl and trimethoxyphenyl substituents. The presence of the 3,4,5-trimethoxyphenyl group is particularly notable due to its pharmacophoric properties, which contribute to the compound’s biological activity .
Preparation Methods
The synthesis of 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable amidine or guanidine derivative under acidic or basic conditions to yield the triazolopyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown promise in biological assays, particularly in the inhibition of enzymes and receptors involved in disease pathways.
Medicine: The compound exhibits potential anticancer, antifungal, and antibacterial activities, making it a candidate for drug development
Mechanism of Action
The biological activity of 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival pathways. Additionally, it can modulate signaling pathways by affecting kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar compounds to 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines with different substituents. For example:
7-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the phenyl group but retains the trimethoxyphenyl moiety.
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a methyl group instead of the trimethoxyphenyl group
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and applications.
Biological Activity
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H20N4O3 and features a triazolo-pyrimidine core structure with phenyl and trimethoxyphenyl substituents. The presence of these functional groups is believed to contribute to its biological activities.
Anticonvulsant Activity
Research indicates that compounds with similar triazole structures exhibit significant anticonvulsant properties. A study synthesized various 7-substituted triazolo-pyrimidines and found that some derivatives demonstrated potent anticonvulsant activity in the Maximal Electroshock (MES) test. For instance, a related compound showed an ED50 of 84.9 mg/kg, indicating strong efficacy compared to established anticonvulsants like carbamazepine and valproate .
Antitumor Activity
The triazolo-pyrimidine derivatives have also been evaluated for their anticancer potential. A related compound was tested against several cancer cell lines (SGC-7901, A549, HepG2) using the MTT assay. The results indicated that these compounds exhibited growth inhibition rates ranging from 75% to 84% at a concentration of 40 µg/mL . The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics such as 5-fluorouracil (5-FU), highlighting their potential as anticancer agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of these compounds. The presence of electron-donating groups such as methoxy enhances the overall activity by facilitating better interaction with target enzymes or receptors. For instance, variations in substituents on the phenyl rings can significantly influence the potency and selectivity of these compounds against specific biological targets .
Summary Table of Biological Activities
Case Study: Anticancer Activity Evaluation
In a recent study focused on the anticancer properties of triazolo-pyrimidines, researchers synthesized several derivatives and evaluated their effects on human cancer cell lines. The study revealed that compounds containing a phenyl unit exhibited superior inhibitory activities compared to other derivatives. Notably, one compound achieved an IC50 value significantly lower than that of standard treatments like 5-FU, underscoring its potential as a lead compound for further development in cancer therapy .
Case Study: Anticonvulsant Efficacy
Another investigation into the anticonvulsant properties highlighted that certain triazolo-pyrimidines could serve as effective alternatives to traditional medications. Through rigorous testing using animal models, researchers identified specific structural modifications that enhanced anticonvulsant activity while minimizing side effects commonly associated with existing therapies .
Properties
IUPAC Name |
5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-17-9-14(10-18(26-2)19(17)27-3)16-11-15(13-7-5-4-6-8-13)23-20-21-12-22-24(16)20/h4-12,16H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUQSVOCQHISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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